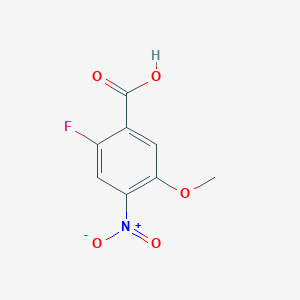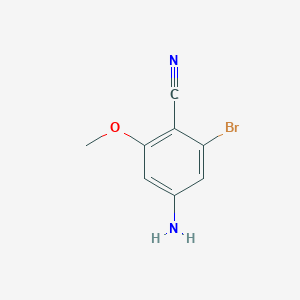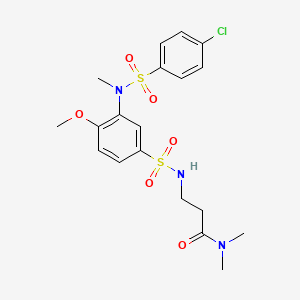
3-(3-(4-氯-N-甲基苯磺酰胺)-4-甲氧基苯磺酰胺)-N,N-二甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide is a sophisticated chemical compound known for its multifaceted applications in scientific research and industry. Its intricate structure features multiple functional groups, contributing to its diverse reactivity and utility.
科学研究应用
Chemistry
As a reagent in organic synthesis for the construction of complex molecules.
Studying reaction mechanisms and kinetics involving sulfonamido groups.
Biology and Medicine
Investigated for its potential as a pharmaceutical intermediate.
Explored in drug discovery for its possible activity against various biological targets.
Industry
Used in the development of advanced materials, including polymers and specialty chemicals.
Applied in catalysis research to develop new catalytic systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the selection of appropriate precursors, such as 4-chloro-N-methylphenylsulfonamide and 4-methoxyphenylsulfonamide.
The coupling of these molecules is often facilitated by standard organic synthesis techniques, including nucleophilic substitution reactions and amide bond formations.
Reaction conditions may involve the use of catalysts like palladium on carbon (Pd/C) or other transition metals to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction parameters, such as temperature, pressure, and solvent choice, to ensure maximum efficiency and purity.
Continuous flow reactors and automated systems are often employed to maintain consistent production standards and reduce human error.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methoxy and dimethylpropanamide groups, using agents like potassium permanganate.
Reduction: Reduction reactions may target the chloro group, converting it to a methyl group with the aid of lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at the sulfonamide groups, when exposed to strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Reagents such as potassium permanganate, lithium aluminum hydride, and sodium methoxide.
Conditions include varying temperatures from -20°C to 150°C, depending on the desired reaction and products.
Major Products Formed
Oxidized derivatives where methoxy groups are converted to hydroxyl groups.
Reduced compounds with altered alkyl chains.
Substituted products featuring different nucleophilic groups replacing the original sulfonamide functionalities.
作用机制
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, modulating their activity and resulting in biological effects. For example, in medicinal chemistry, it might inhibit enzymes involved in disease pathways.
相似化合物的比较
Compared to other compounds with similar structures, such as 4-chloro-N-methylphenylsulfonamido compounds and N,N-dimethylpropanamides, this compound stands out due to its dual sulfonamido groups, which impart unique reactivity and selectivity in reactions.
List of Similar Compounds
4-chloro-N-methylphenylsulfonamide
4-methoxyphenylsulfonamide
N,N-dimethylpropanamide
By understanding the nuanced behavior and versatile applications of 3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide, researchers and industry professionals can harness its potential to drive advancements in multiple fields.
属性
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O6S2/c1-22(2)19(24)11-12-21-30(25,26)16-9-10-18(29-4)17(13-16)23(3)31(27,28)15-7-5-14(20)6-8-15/h5-10,13,21H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUBLUSCIMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)
![4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2590601.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
![1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one](/img/structure/B2590605.png)
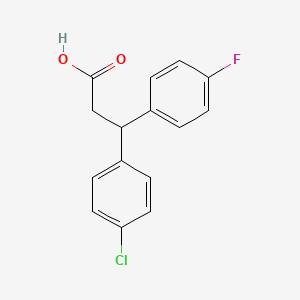
![N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2590610.png)
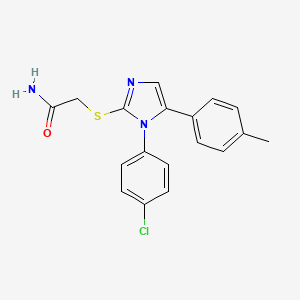
![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)
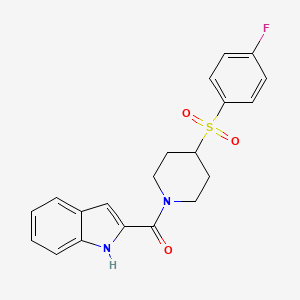
![N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide](/img/structure/B2590617.png)
